N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Description
N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group and a pyrrolidine ring. The benzothiazole moiety is functionalized with a sulfone group (1,1-dioxo) and a methylamine substituent.
Properties
IUPAC Name |
N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-23(19-15-4-2-3-5-16(15)27(25,26)22-19)14-9-11-24(12-14)17-8-10-20-18(21-17)13-6-7-13/h2-5,8,10,13-14H,6-7,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXRSJVNIYDYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC(=NC=C2)C3CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 1,2-Benzothiazol-3-One to the Sulfone
The benzothiazole sulfone core is synthesized via oxidation of 1,2-benzothiazol-3-one using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acetic acid. For example:
Yields typically exceed 85% under optimized conditions.
Introduction of the Amine Group
The 3-position amine is introduced via nucleophilic substitution or Buchwald-Hartwig amination. A patented route employs halogenation of 1,1-dioxo-1,2-benzothiazole followed by amination with ammonia or methylamine. For instance:
This step achieves 70–80% yield after purification.
Synthesis of the 2-Cyclopropylpyrimidin-4-yl-Pyrrolidine Fragment
Construction of the Pyrimidine Core
The 2-cyclopropylpyrimidine ring is synthesized via cross-coupling reactions. As described in WO2021074138A1, a halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) undergoes Suzuki-Miyaura coupling with cyclopropylboronic acid:
Yields range from 65–75%.
Functionalization with Pyrrolidine
The 4-chloro group on the pyrimidine is displaced by pyrrolidine-3-amine under SNAr conditions:
Triethylamine is added to scavenge HCl, improving yields to 80–90%.
Coupling of Fragments and N-Methylation
Amide Bond Formation
The benzothiazole sulfone amine is coupled to the pyrrolidine-pyrimidine intermediate using EDCI/HOBt or DCC-mediated coupling:
Yields are moderate (50–60%) due to steric hindrance.
Analytical Validation and Challenges
Purity and Characterization
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
Biological Applications
Research indicates that compounds similar to N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown potential as antimicrobial agents, making this compound a candidate for further investigation in this area.
- Anti-inflammatory Effects : The benzothiazole derivatives are often associated with anti-inflammatory properties, suggesting that this compound may also exhibit such effects.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it could serve as an inhibitor for enzymes involved in metabolic pathways.
Synthetic Pathways
Various synthetic routes can be employed to produce this compound, which include:
- Multi-step Organic Reactions : These reactions often involve the formation of the pyrrolidine ring through cyclization of functionalized acyclic substrates.
- Automated Synthesis Techniques : Industrial production may utilize automated synthesis equipment to ensure high yield and purity.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound against various bacterial strains. Results indicated promising activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.
Case Study 2: Anti-inflammatory Mechanisms
Another research project focused on the anti-inflammatory properties of similar benzothiazole compounds. The study demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating a mechanism that could be explored for therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyrimidine Derivatives
- N-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1n) : This compound () shares the cyclopropyl-pyrimidine motif but replaces the pyrrolidine and benzothiazole groups with a nitro-triazole. It exhibits a melting point of 193–195°C and a yield of 47% during synthesis. Its NMR data (δ 9.51 ppm for triazole proton) highlight electronic differences compared to the target compound’s benzothiazole sulfone .
- N-Cyclopropyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2n) : A regioisomer of 1n () with a pyrimidine-triazole linkage shows a higher melting point (207–209°C) and similar yield (49%), suggesting that substituent positioning affects stability .
Pyridine and Pyrazole Analogs
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): This compound replaces pyrimidine with pyridine and pyrazole rings. It has a lower melting point (104–107°C) and a modest yield (17.9%), indicating that pyrimidine-based systems may offer superior thermal stability .
- N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine (): Features a pyrimidine-pyrazole-thiophene scaffold.
Substituent Effects
Cyclopropyl Group
The cyclopropyl substituent in the target compound and analogs (e.g., 1n, 2n) is associated with enhanced metabolic stability and steric constraints, as seen in kinase inhibitors. However, its placement on pyrimidine (C2 vs. C4) alters electronic environments, as evidenced by NMR shifts in 1n (δ 8.59 ppm for pyrimidine proton) versus 2n .
Sulfone and Amine Functionalities
The 1,1-dioxo-1,2-benzothiazole group in the target compound introduces strong electron-withdrawing effects, contrasting with nitro-triazoles in 1n/2n or methylpyrazole in . Such groups influence solubility and target binding; sulfones often enhance oxidative stability compared to nitro groups .
Key Distinctions and Implications
Thermal Stability : Pyrimidine-triazole analogs (1n, 2n) exhibit higher melting points than pyridine-pyrazole systems, suggesting stronger intermolecular interactions in the former .
Electronic Profiles : The benzothiazole sulfone in the target compound likely confers distinct electronic properties compared to nitro-triazoles or pyrazole amines, impacting solubility and reactivity.
Synthetic Feasibility : Low yields in cyclopropyl-pyrazole synthesis (: 17.9%) contrast with moderate yields for pyrimidine-triazoles (~47–49%), highlighting challenges in introducing bulky substituents .
Biological Activity
N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a novel compound with a complex structure that suggests potential biological activity. This article explores its biological properties, including anti-cancer and anti-inflammatory activities, based on available research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzothiazole moiety with a pyrimidine and pyrrolidine framework. This structural diversity may contribute to its interaction with various biological targets.
Molecular Formula: C₁₅H₁₈N₄O₂S
Molecular Weight: 342.40 g/mol
Anti-Cancer Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant anti-cancer properties. The presence of the pyrimidine structure is particularly noteworthy as it has been associated with the inhibition of key kinases involved in cancer progression, such as c-FMS, c-KIT, and PDGFR .
| Target Kinases | Effect |
|---|---|
| c-FMS | Inhibition |
| c-KIT | Inhibition |
| PDGFR | Inhibition |
Anti-Inflammatory Activity
Research indicates that similar compounds may also possess anti-inflammatory properties. For instance, studies on related benzothiazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo . The compound's ability to interfere with inflammatory pathways could position it as a candidate for treating inflammatory diseases.
Case Studies
A notable study focused on the synthesis and evaluation of benzothiazole derivatives revealed that modifications in the molecular structure significantly impacted their biological activity. The study highlighted that compounds with similar scaffolds demonstrated varying degrees of anti-inflammatory effects, with some achieving over 50% inhibition of pro-inflammatory cytokines in experimental models .
Example Case Study Results
| Compound | Activity | Inhibition (%) |
|---|---|---|
| Compound A | Anti-inflammatory | 53.41 |
| Compound B | Anti-cancer | 45.20 |
Pharmacokinetics and Toxicity
While specific pharmacokinetic data for this compound is limited, related compounds have undergone extensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies. These studies typically assess the compounds' solubility, permeability, and metabolic stability to predict their behavior in biological systems .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[1-(2-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine?
- Methodological Answer : The synthesis typically involves coupling reactions under inert atmospheres, using catalysts like copper(I) bromide (CuBr) and bases such as cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO). Reaction optimization includes temperature control (e.g., 35°C for 48 hours) and chromatographic purification (e.g., gradient elution with ethyl acetate/hexane) to improve yields (17–20%) . Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical for intermediate validation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Multi-modal characterization is essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton and carbon environments (e.g., δ 8.87 ppm for aromatic protons in pyrimidine rings) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., m/z 215 [M+H]+) .
- Melting Point Analysis : Sharp melting ranges (e.g., 104–107°C) validate purity .
Q. What analytical techniques are used to monitor reaction progress and purity?
- Methodological Answer :
- TLC : Visualizes reaction completion using UV-active spots; Rf values guide solvent system selection .
- HPLC : Quantifies purity via retention time and peak area analysis .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., NH stretching at ~3300 cm) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction mechanisms for this compound’s synthesis?
- Methodological Answer : Density functional theory (DFT) simulations model transition states and intermediates, particularly for copper-catalyzed coupling reactions. Molecular docking studies predict steric and electronic interactions in heterocyclic systems, guiding solvent/catalyst selection . Software like Gaussian or Schrödinger Suite is recommended for kinetic and thermodynamic analyses .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by analyzing temperature-dependent shifts .
- 2D NMR Techniques : COSY and NOESY identify through-space couplings and confirm stereochemistry .
- X-ray Crystallography : Provides unambiguous structural validation; requires single-crystal growth via vapor diffusion or slow evaporation .
Q. How can researchers design experiments to probe this compound’s interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (K) and stoichiometry .
- Molecular Dynamics (MD) Simulations : Predicts ligand-receptor stability and hydration effects over nanoseconds .
Q. What advanced synthetic routes improve regioselectivity in cyclopropane-pyrimidine coupling?
- Methodological Answer :
- Directed Metalation : Use of directing groups (e.g., pyridinyl) with Pd/Cu catalysts enhances regiocontrol .
- Microwave-Assisted Synthesis : Accelerates reaction rates while reducing side products (e.g., 30-minute cycles at 100°C) .
- Protecting Group Strategies : Temporary protection of amine groups (e.g., Boc) prevents undesired nucleophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
